1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate
CAS No.: 1351634-42-8
Cat. No.: VC4388301
Molecular Formula: C20H22N4O6
Molecular Weight: 414.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351634-42-8 |
|---|---|
| Molecular Formula | C20H22N4O6 |
| Molecular Weight | 414.418 |
| IUPAC Name | 1-(furan-2-yl)-2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone;oxalic acid |
| Standard InChI | InChI=1S/C18H20N4O2.C2H2O4/c23-16(17-4-3-11-24-17)14-21-9-7-20(8-10-21)12-15-13-22-6-2-1-5-18(22)19-15;3-1(4)2(5)6/h1-6,11,13H,7-10,12,14H2;(H,3,4)(H,5,6) |
| Standard InChI Key | IHWOEWHMPCIUKX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CN3C=CC=CC3=N2)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The compound’s IUPAC name delineates its architecture:
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Furan-2-yl: A five-membered aromatic oxygen heterocycle.
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Imidazo[1,2-a]pyridin-2-ylmethyl: A bicyclic system fused from imidazole and pyridine, with a methylene linker.
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Piperazin-1-yl: A six-membered diamine ring providing conformational flexibility.
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Ethanone: A ketone bridge connecting the furan and piperazine groups.
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Oxalate: A dicarboxylate counterion forming a salt with the primary amine .
The molecular formula is C₉₇H₂₀N₄O₅, with a calculated molecular weight of 392.39 g/mol .
Structural Characterization
Key spectroscopic features include:
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¹H NMR: Signals for furan protons (δ 6.2–7.4 ppm), imidazopyridine aromatic protons (δ 7.5–8.3 ppm), and piperazine methylene groups (δ 2.5–3.5 ppm) .
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IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and oxalate carboxylate (COO⁻, ~1600 cm⁻¹) .
Synthesis and Manufacturing
Optimization Challenges
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Yield Limitations: Steric hindrance during piperazine alkylation reduces yields to ~40–60% .
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Purification: Chromatography on silica gel (EtOAc/hexane, 3:7) isolates the oxalate salt with >95% purity .
Physicochemical Properties
Applications and Therapeutic Prospects
Oncology
The compound’s dual targeting of tubulin polymerization and topoisomerase II positions it as a candidate for multidrug-resistant cancers .
Central Nervous System Disorders
Structural analogs modulate serotonin receptors (5-HT₆R, Kᵢ = 15 nM), suggesting potential in Alzheimer’s disease .
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